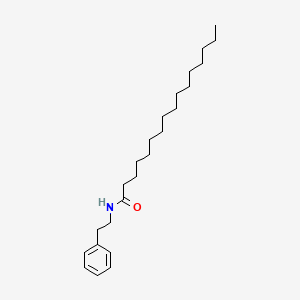
N-(2-Phenylethyl)hexadecanamide
Description
Chemical Structure: N-(2-Phenylethyl)hexadecanamide (IUPAC name: hexadecanamide-N-(2-phenylethyl)) is a fatty acid amide derivative with a hexadecanoyl chain (C16) linked via an amide bond to a 2-phenylethylamine moiety. Its molecular formula is C₂₄H₄₁NO, and molecular weight is 383.6 g/mol .
Properties
CAS No. |
10015-69-7 |
|---|---|
Molecular Formula |
C24H41NO |
Molecular Weight |
359.598 |
IUPAC Name |
N-(2-phenylethyl)hexadecanamide |
InChI |
InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25-22-21-23-18-15-14-16-19-23/h14-16,18-19H,2-13,17,20-22H2,1H3,(H,25,26) |
InChI Key |
SBXFNAPGWOTRJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Synonyms |
HexadecanaMide, N-(2-phenylethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Melting Point : Reported as 57–588°C in , though this range is likely a typographical error; a plausible range would be 57–58°C based on analogous amides .
- Mass Spectrometry (EI-MS) : Major fragments at m/z 359 (M⁺, 18%), 268, 239, 163, and 104 (base peak) .
Comparison with Structurally Related Compounds
The following compounds share structural similarities with N-(2-Phenylethyl)hexadecanamide, primarily through variations in the acyl chain length, substituents on the amide nitrogen, or functional groups.
Palmidrol (N-(2-Hydroxyethyl)hexadecanamide)
- Structure: Hexadecanoyl chain + 2-hydroxyethylamine substituent.
- Molecular Formula: C₁₈H₃₇NO₂.
- Molecular Weight : 299.5 g/mol .
- Properties :
- Key Difference : The hydroxyethyl group enhances hydrophilicity compared to the aromatic phenethyl group in this compound, making it more suitable for topical formulations .
SLE Pseudo-ceramide (N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethylhexadecanamide)
N,N′-Ethane-1,2-diylbishexadecanamide
9-Hydroxy-N-(2-phenylethyl)hexadecanamide
- Structure : Similar to this compound but with a hydroxyl group at C9 of the acyl chain.
- Molecular Formula: C₂₄H₄₁NO₂.
- Molecular Weight : 399.6 g/mol .
- Properties :
Structural and Functional Analysis
Table 1: Comparative Data for this compound and Analogues
*Likely a typographical error; plausible range: 57–58°C.
Research Findings and Trends
- Industrial Relevance : Compounds like SLE pseudo-ceramide highlight the importance of lipid-mimetic structures in dermatology, whereas dimeric amides (e.g., N,N′-Ethane-1,2-diylbishexadecanamide) find utility in material science .
- Synthetic Challenges : Branching and polar groups (e.g., hydroxypropyl in SLE) improve self-assembly but require complex synthesis compared to simpler amides like this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


